molecular formula C19H28ClNO6 B4044016 N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate

N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate

Cat. No.: B4044016
M. Wt: 401.9 g/mol
InChI Key: ICMXYKATKIUDMT-UHFFFAOYSA-N
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Description

N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C19H28ClNO6 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1605153 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Advanced Synthesis Techniques : Research into liquid crystals and their use as stationary phases in gas-liquid chromatography involved compounds with structural similarities, emphasizing the synthesis of complex organic molecules with specific functional properties (Naikwadi et al., 1980). These techniques may be applicable in the synthesis or analysis of N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate.

  • Reactivity and Derivatization : The study on the synthesis of 3-gem-difluoro-2-ethoxy allylic alcohols from ethyl chlorodifluoroacetate highlighted the reactivity of certain chlorine atoms in chemical synthesis, potentially relevant for reactions involving chlorophenoxy compounds (Bégué et al., 1994).

  • Cyclopropanation Reactions : The Palladium(II)-catalyzed cyclopropanation of allyloxy and allylamino compounds showcases a method for forming cyclopropane rings, a reaction that could be pertinent in modifying or synthesizing complex organic molecules similar to the subject compound (Tomilov et al., 1990).

Applications in Material Science and Chemistry

  • Chemical Process Optimization : The use of shrinkage-reducing admixture (SRA) in cementitious materials, synthesized through ethoxylation, demonstrates the importance of chemical additives in improving material properties. Although not directly related, the synthesis techniques and applications in material science provide a context for the potential utility of complex organic compounds (Rong-bing & Jian, 2005).

  • Catalysis and Organic Transformations : Research on dirhodium(II) caprolactamate as a catalyst for allylic oxidation points to the broader field of catalysis where such complex organic molecules could find applications. The selective conversion of functional groups in organic compounds is a critical aspect of synthetic chemistry (Catino et al., 2004).

Properties

IUPAC Name

N-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2.C2H2O4/c1-4-6-15-13-16(18)7-8-17(15)21-12-11-20-10-9-19-14(3)5-2;3-1(4)2(5)6/h4,7-8,13-14,19H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMXYKATKIUDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 2
N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
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N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 6
N-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate

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